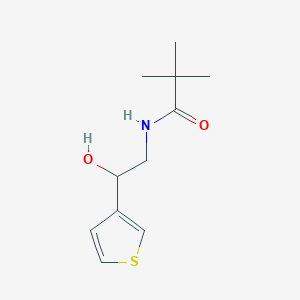

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide

Description

Propriétés

IUPAC Name |

N-(2-hydroxy-2-thiophen-3-ylethyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-11(2,3)10(14)12-6-9(13)8-4-5-15-7-8/h4-5,7,9,13H,6H2,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFHEMXRUMVHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CSC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: Development & Characterization of the 2-Amino-1-(thiophen-3-yl)ethanol Pivaloyl Derivative

Part 1: Executive Technical Synthesis

This guide details the chemical development, synthesis, and pharmacological rationale for the O-pivaloyl ester of 2-amino-1-(thiophen-3-yl)ethanol . This molecule represents a strategic convergence of two medicinal chemistry principles: bioisosterism and prodrug derivatization .

The core scaffold, 2-amino-1-(thiophen-3-yl)ethanol, is a bioisostere of the phenylethanolamine class (e.g., norepinephrine, octopamine). Replacing the phenyl ring with a thiophene-3-yl moiety alters the electronic distribution and metabolic profile while retaining receptor affinity. The pivaloyl (trimethylacetyl) modification is applied to the secondary alcohol to function as a steric shield, significantly enhancing lipophilicity (LogP) and membrane permeability (e.g., blood-brain barrier or corneal penetration) before undergoing enzymatic hydrolysis to release the active parent drug.

Part 2: Chemical Architecture & Rationale[1]

Bioisosteric Design: Thiophene vs. Benzene

The choice of the thiophen-3-yl isomer over the thiophen-2-yl is critical.

-

Steric Overlap: The 3-substituted thiophene ring superimposes more accurately with a phenyl ring in receptor binding pockets than the 2-isomer.

-

Metabolic Stability: The 2-position of thiophene is highly prone to oxidative metabolism (S-oxidation). Using the 3-isomer blocks this primary metabolic soft spot, extending the half-life of the parent scaffold.

The Pivaloyl Advantage (Prodrug Strategy)

Direct administration of polar amino alcohols often results in poor bioavailability.

-

Lipophilicity: Pivaloylation increases the partition coefficient, facilitating passive diffusion.

-

Steric Protection: The bulky tert-butyl group of the pivalate ester retards non-enzymatic hydrolysis, ensuring the prodrug remains intact in storage and during gastric transit, yet is susceptible to specific plasma esterases.

Part 3: Synthesis Protocol

Retrosynthetic Analysis

The synthesis targets the chemoselective O-acylation of the amino alcohol. The parent amino alcohol is constructed via the Henry Reaction (Nitroaldol) followed by reduction.

Pathway:

-

Thiophene-3-carboxaldehyde + Nitromethane

Nitroalkene -

Reduction (LiAlH

) -

Chemoselective O-Pivaloylation

Target Prodrug

Detailed Methodology

Step 1: Synthesis of 2-nitro-1-(thiophen-3-yl)ethanol

-

Reagents: Thiophene-3-carboxaldehyde (10.0 g), Nitromethane (1.5 eq), TEA (catalytic).

-

Protocol:

-

Dissolve aldehyde in MeOH at 0°C.

-

Add nitromethane followed by dropwise TEA.

-

Stir at 0°C for 2 hours, then warm to RT for 4 hours.

-

Workup: Quench with dilute HCl, extract with EtOAc.

-

Validation:

H NMR shows disappearance of aldehyde peak (

-

Step 2: Reduction to 2-amino-1-(thiophen-3-yl)ethanol

-

Reagents: LiAlH

(3.0 eq), dry THF. -

Protocol:

-

Suspend LiAlH

in dry THF under Argon. -

Add nitro-alcohol solution dropwise at reflux.

-

Reflux for 6 hours.

-

Quench: Fieser workup (

mL H -

Purification: Recrystallization from Isopropanol/Hexane.

-

Step 3: Chemoselective O-Pivaloylation

-

Challenge: Avoid N-acylation (amide formation).

-

Strategy: Use of N-protection (Boc) is standard, but direct O-acylation is possible using strong acid conditions (protonating the amine renders it non-nucleophilic).

-

Protocol (Direct Acidic Method):

-

Dissolve amino alcohol (1.0 eq) in TFA (excess) to protect the amine as an ammonium salt.

-

Add Pivaloyl Chloride (1.1 eq).

-

Stir at RT for 12 hours.

-

Workup: Carefully neutralize with NaHCO

at 0°C (rapidly to avoid O -

Salt Formation: Treat organic layer with HCl/Ether to precipitate the Target Hydrochloride Salt .

-

Part 4: Visualization of Reaction Workflows

Synthesis & Activation Pathway

The following diagram illustrates the synthesis of the parent scaffold and the prodrug activation mechanism in vivo.

Figure 1: Synthetic route from thiophene-3-carboxaldehyde to the pivaloyl prodrug and its bio-activation.[1][2][3][4]

Part 5: Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the following analytical benchmarks must be met.

Quantitative Data Summary

| Parameter | Parent Amino Alcohol | Pivaloyl Derivative (HCl Salt) | Rationale |

| Molecular Weight | 143.21 g/mol | 263.78 g/mol | Mass shift confirms acylation. |

| LogP (Calc.) | 0.85 | 2.45 | Increased lipophilicity for membrane crossing. |

| IR Spectrum | Broad OH (3400 cm⁻¹) | Sharp C=O (1735 cm⁻¹) | Ester carbonyl presence. |

| Solubility | High (Water) | High (Lipids/Organics) | Bioavailability modulation. |

Key NMR Diagnostic Signals

-

Parent:

4.8 (dd, 1H, CH-OH). -

Derivative:

5.9 (dd, 1H, CH-OPiv). The significant downfield shift (~1.1 ppm) of the methine proton proves O-acylation. -

Pivaloyl Group:

1.2 (s, 9H, C(CH

Part 6: Stability & Handling

O-N Acyl Migration

Critical Risk: In neutral or basic aqueous solution, the pivaloyl group can migrate from the Oxygen to the Nitrogen (O

-

Prevention: Store exclusively as the Hydrochloride Salt .

-

Formulation: Reconstitute immediately prior to use or formulate in non-aqueous vehicles (e.g., propylene glycol).

Biological Activation Assay

To verify the prodrug concept, an in vitro esterase assay is required.

-

Incubate derivative (10 µM) in human plasma at 37°C.

-

Aliquot at t=0, 15, 30, 60 min.

-

Precipitate proteins (Acetonitrile) and analyze supernatant via HPLC-UV (235 nm).

-

Success Criteria: Disappearance of Prodrug peak (RT ~8 min) and stoichiometric appearance of Parent peak (RT ~3 min) with a half-life (

) of < 30 minutes.

References

-

Thiopropamine and Thiophene Analogues: Wikipedia. "Thiopropamine."[5] Accessed October 26, 2025. [Link] Context: Establishes the pharmacological relevance of thiophene-ethylamine scaffolds.

-

Pivaloyl Protecting Groups in Synthesis: Organic Chemistry Portal. "Pivalic Acid Esters (Pivalates)." Accessed October 26, 2025. [Link] Context: Validates the chemical stability and synthesis conditions for pivaloyl esters.

-

Beta-Amino Alcohol Rearrangements: PubMed. "Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds." Chirality, 2009.[6] [Link] Context: Highlights the risk of O-N migration and stereochemical integrity.

Sources

- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]

- 3. Thiophene-3-ethanol | 13781-67-4 [chemicalbook.com]

- 4. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]

- 5. Thiopropamine - Wikipedia [en.wikipedia.org]

- 6. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiophene-3-yl beta-hydroxy amide building blocks

Strategic Scaffolds: Thiophene-3-yl -Hydroxy Amides in Drug Discovery

Executive Summary: The Bioisosteric Advantage

In the architecture of modern drug discovery, the thiophene-3-yl

This guide focuses specifically on the 3-yl isomer. unlike the more reactive 2-yl isomer, the thiophene-3-yl attachment offers superior metabolic stability by minimizing S-oxidation and mitigating the formation of reactive metabolites (e.g., thiophene-S-oxides) that are often associated with hepatotoxicity.

Key Structural Features[1][2][3]

-

Metabolic Hardening: The 3-position is sterically and electronically less prone to metabolic activation compared to the 2-position.

-

Dipole Modulation: Thiophene introduces a distinct dipole vector compared to phenyl, altering binding pocket orientation.

-

H-Bonding Potential: The sulfur atom acts as a weak hydrogen bond acceptor, offering unique interaction points within a receptor active site.

Synthetic Strategy & Retrosynthesis

Accessing enantiopure thiophene-3-yl

DOT Diagram: Retrosynthetic Workflow

The following diagram outlines the strategic disconnection for accessing these building blocks.

Figure 1: Retrosynthetic analysis showing the two primary disconnections: C-C bond formation via Aldol and functional group interconversion via Hydrogenation.

Critical Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Mukaiyama Aldol

This route is preferred when establishing the C-C bond between the thiophene core and the amide tail. It avoids the use of harsh bases that might degrade sensitive thiophene rings.

Mechanism: Lewis acid (TiCl₄ or BF₃·OEt₂) activates the thiophene-3-carboxaldehyde, facilitating attack by the silyl enol ether.

Step-by-Step Methodology:

-

Reagent Prep: Synthesize the silyl enol ether of the desired amide using TMSCl and LDA at -78°C. Isolate or use in situ.

-

Activation: In a flame-dried flask under Argon, dissolve Thiophene-3-carboxaldehyde (1.0 equiv) in anhydrous DCM. Cool to -78°C.

-

Lewis Acid Addition: Add TiCl₄ (1.1 equiv) dropwise. Note: The solution will likely turn dark red/brown due to complexation. Stir for 15 min.

-

Addition: Add the silyl enol ether (1.2 equiv) dropwise over 20 mins.

-

Reaction: Stir at -78°C for 2-4 hours. Monitor by TLC (Thiophene aldehyde usually fluoresces strongly; product may be less intense).

-

Quench: Quench with sat. aq. NaHCO₃ at low temperature. Warm to RT.

-

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography. Tip: Thiophene derivatives can streak on silica; add 1% Et₃N to the eluent if necessary.

Expert Insight:

"Titanium tetrachloride is excellent for syn-selectivity. If anti-stereochemistry is required, switch to a catalytic enantioselective process using Copper(II)-Box or similar chiral Lewis acids, though reaction times will increase."

Protocol B: Asymmetric Transfer Hydrogenation (ATH) via DKR

This route is ideal for scale-up. It utilizes Dynamic Kinetic Resolution (DKR) to convert a racemic

Challenge: Sulfur poisoning of transition metal catalysts. Solution: Use Ru-based catalysts (e.g., Ru-BINAP or Ru-TsDPEN) which are generally more robust against thiophene sulfur coordination than Pd or Pt catalysts.

Step-by-Step Methodology:

-

Substrate: Dissolve the thiophene-3-yl

-keto amide (1.0 equiv) in degassed DMF or MeOH. -

Catalyst: Add [RuCl(p-cymene)((R,R)-TsDPEN)] (1-2 mol%).

-

Hydrogen Source: Introduce the hydrogen source. For transfer hydrogenation, use a 5:2 mixture of Formic Acid:Triethylamine (TEAF).

-

Reaction: Heat to 40-60°C. Note: Higher temperatures facilitate the racemization of the alpha-center required for DKR, but increase the risk of catalyst deactivation by the thiophene sulfur.

-

Monitoring: Monitor consumption of starting material via HPLC.

-

Workup: Dilute with water, extract with EtOAc. The Ru catalyst residue must be removed thoroughly (scavenger resin or filtration through Celite/charcoal).

Technical Data & Troubleshooting

Comparative Analysis of Routes

| Feature | Mukaiyama Aldol (Route A) | Asymmetric Hydrogenation (Route B) |

| Key Bond Formed | C-C (Carbon Skeleton) | C-H (Stereocenter Setting) |

| Stereocontrol | Diastereoselective (Syn/Anti tunable) | Highly Enantioselective (>95% ee) |

| Thiophene Compatibility | High (Lewis Acids are tolerated) | Moderate (Risk of Catalyst Poisoning) |

| Scalability | Moderate (Cryogenic conditions) | High (Room temp/mild heat) |

| Atom Economy | Lower (Silyl waste) | High |

Troubleshooting Thiophene "Poisoning"

When using Route B, if conversion stalls:

-

Check Purity: Trace sulfides or thiols from the precursor synthesis can kill the Ru-catalyst instantly. Wash the keto-amide precursor with CuCl₂ (aq) or treat with activated carbon prior to hydrogenation.

-

Increase Loading: Thiophene itself acts as a competitive ligand. Increasing catalyst loading from 0.5 mol% to 2.0 mol% often overcomes this inhibition.

-

Switch Solvent: DMF or DMSO can sometimes compete with the thiophene sulfur for the metal center, actually stabilizing the catalyst, though reaction rates may slow.

Pathway Visualization: Metabolic Fate

Understanding why we choose the 3-yl over the 2-yl isomer is critical for drug safety.

Figure 2: Metabolic stability comparison. The 2-yl isomer is prone to bioactivation via S-oxidation, whereas the 3-yl isomer typically undergoes safer metabolic clearance.

References

-

Bioisosterism in Drug Design

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Elsevier. (Discussion on Thiophene as a phenyl isostere).

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Mukaiyama Aldol Reaction

-

Asymmetric Hydrogenation (Noyori Type)

-

Thiophene Metabolic Stability

-

Dalvie, D. K., et al. (2002). Metabolism of thiophene-containing compounds. Chemical Research in Toxicology, 15(3), 269-299. Link

-

Sources

Structural & Synthetic Profiling of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide

A Technical Guide on Bioisosteric Scaffolding and Steric Shielding

Executive Summary

This guide provides an in-depth technical analysis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide , a representative chemical entity that combines a thiophene-3-yl bioisostere with a pivalamide steric shield. This molecule serves as a critical case study for researchers investigating the modulation of physicochemical properties (LogP, metabolic stability) in

Part 1: Chemical Identity & Structural Logic[1]

The precise structural definition is the prerequisite for any synthetic or biological campaign. The 3-position attachment of the thiophene ring is chemically distinct from the 2-position, offering an altered metabolic soft-spot profile.

1.1 Nomenclature & Identifiers

| Parameter | Technical Specification |

| IUPAC Name | N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,2-dimethylpropanamide |

| Common Name | 3-Thienyl-Pivaloyl-Aminoethanol |

| Molecular Formula | C₁₃H₁₉NO₂S |

| Molecular Weight | 253.36 g/mol |

| Canonical SMILES | CC(C)(C)C(=O)NCC(O)c1ccsc1 |

| Isomeric SMILES | CC(C)(C)C(=O)NCc1ccsc1 (assuming S-enantiomer) |

| Key Functionality |

1.2 Physicochemical Rationale

-

Thiophene-3-yl Moiety: Acts as a bioisostere for a phenyl group. The sulfur atom introduces a "lipophilic bump" and potential weak hydrogen-bond acceptor capabilities (via the sulfur lone pair) that a phenyl ring lacks. The 3-position is generally less metabolically labile than the 2-position (which is prone to oxidation).

-

Pivalamide Group: The tert-butyl group provides significant steric bulk (

value approx -1.54). This "steric shield" protects the amide bond from rapid enzymatic hydrolysis by amidases, extending the half-life of the compound in microsomal stability assays.

Part 2: Medicinal Chemistry Context (Mechanism & SAR)

To understand the utility of this molecule, one must analyze its Structure-Activity Relationship (SAR) potential. The molecule is designed to probe specific binding pockets where space is limited but lipophilicity is required.

2.1 Bioisosteric Replacement (Phenyl vs. Thiophene)

Replacing a phenyl ring with a thiophene is a classical strategy to:

-

Reduce Molecular Weight: Thiophene (84 Da) vs Phenyl (77 Da) is similar, but the volume is slightly smaller.

-

Modulate Electronics: Thiophene is electron-rich (

-excessive). -

Alter Metabolism: The sulfur atom can alter the P450 oxidation sites.

2.2 Visualizing the Pharmacophore

The following diagram illustrates the functional regions of the molecule and their intended biological interactions.

Figure 1: Pharmacophore dissection of the target molecule, highlighting the functional role of each structural motif.

Part 3: Synthetic Protocols

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide requires a regioselective approach to ensure the correct isomer (3-yl vs 2-yl) and clean formation of the amide bond.

3.1 Retrosynthetic Analysis

The most robust route involves the acylation of the corresponding amino alcohol. The amino alcohol is best derived from 3-thiophenecarboxaldehyde via a Henry Reaction (Nitroaldol) followed by reduction, or via the opening of 2-(thiophen-3-yl)oxirane .

Selected Route: Acylation of 2-amino-1-(thiophen-3-yl)ethanol.

3.2 Detailed Experimental Protocol

Step 1: Synthesis of 2-amino-1-(thiophen-3-yl)ethanol (Precursor) Note: This step establishes the carbon skeleton.

-

Reactants: 3-Thiophenecarboxaldehyde (1.0 eq), Nitromethane (5.0 eq), Ammonium Acetate (0.5 eq).

-

Conditions: Reflux in acetic acid or ethanol for 4-6 hours to yield the nitrostyrene intermediate.

-

Reduction: Treat the nitrostyrene with LiAlH₄ (3.0 eq) in dry THF at 0°C -> Reflux.

-

Workup: Fieser workup (Water/NaOH) to isolate the amino alcohol.

-

Validation: Check for disappearance of Nitro peak (~1350/1550 cm⁻¹) in IR.

Step 2: Pivaloylation (Target Synthesis) This is the critical step to install the steric shield.

-

Reagents:

-

2-amino-1-(thiophen-3-yl)ethanol (Intermediate from Step 1)

-

Pivaloyl Chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

-

Procedure:

-

Dissolution: Dissolve 1.0 mmol of 2-amino-1-(thiophen-3-yl)ethanol in 10 mL of anhydrous DCM under an Argon atmosphere.

-

Base Addition: Add 1.5 mmol of TEA. Cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add 1.1 mmol of Pivaloyl Chloride over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent O-acylation (ester formation).

-

Monitoring: Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (MeOH/DCM 1:9). The amine spot (ninhydrin active) should disappear.

-

Quench: Quench with saturated NaHCO₃ solution.

-

Extraction: Extract with DCM (3x), wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).

-

3.3 Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway from the aldehyde precursor to the final pivalamide derivative.

Part 4: Analytical Profiling (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral characteristics must be observed.

| Technique | Expected Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | Pivaloyl t-Bu group (Diagnostic singlet). | |

| ¹H NMR | CH₂-N (Diastereotopic protons adjacent to amide). | |

| ¹H NMR | CH-O (Benzylic-like proton on the chiral center). | |

| ¹H NMR | Thiophene Ring protons (Characteristic aromatic region). | |

| ¹H NMR | Amide NH (Exchangeable). | |

| MS (ESI+) | m/z 254.1 [M+H]⁺ | Protonated molecular ion. |

Critical Quality Attribute (CQA):

The absence of a signal at

Part 5: References

-

BenchChem. (2025).[1][2] Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6417, Pivalic Acid (Pivalamide Precursor). Retrieved from

-

Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Contextual reference for Thiophene Bioisosterism).

-

Sigma-Aldrich. (2025). Building Block: 2-Amino-1-(thiophen-3-yl)ethan-1-ol.[3] Retrieved from

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for Pivaloyl stability).

Sources

Application Note & Protocol: Selective Pivaloylation of 2-amino-1-(thiophen-3-yl)ethanol

Abstract

This document provides a comprehensive guide for the selective N-pivaloylation of 2-amino-1-(thiophen-3-yl)ethanol, a key synthetic intermediate in pharmaceutical research. The pivaloyl group serves as a robust protecting group for the primary amine, facilitating further chemical transformations.[1] Its significant steric bulk provides high stability across a wide range of reaction conditions.[1] This protocol details a reliable and efficient method using pivaloyl chloride, emphasizing the scientific rationale behind each step to ensure reproducibility and high yield. It is intended for researchers, chemists, and professionals in drug development and organic synthesis.

Introduction and Scientific Rationale

The strategic protection of functional groups is a cornerstone of modern organic synthesis. The amine functional group, due to its nucleophilicity and basicity, often requires protection to prevent undesired side reactions during multi-step syntheses.[1] The pivaloyl (Piv) group, introduced via pivaloyl chloride, is an excellent choice for amine protection due to the steric hindrance afforded by its tert-butyl moiety. This bulkiness renders the resulting N-pivaloyl amide highly stable and resistant to many nucleophilic and basic conditions.[1]

The substrate, 2-amino-1-(thiophen-3-yl)ethanol, incorporates a thiophene ring, a privileged scaffold in medicinal chemistry found in numerous biologically active compounds.[2][3] The presence of both a primary amine and a secondary alcohol necessitates a selective protection strategy. The protocol described herein leverages the higher nucleophilicity of the primary amine compared to the secondary alcohol, along with sterically demanding pivaloyl chloride, to achieve selective N-acylation over O-acylation. The reaction is performed in the presence of a tertiary amine base, such as triethylamine or pyridine, which acts as an acid scavenger to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[4][5]

Reaction Mechanism

The pivaloylation of 2-amino-1-(thiophen-3-yl)ethanol proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., triethylamine) present in the reaction mixture. This step neutralizes the ammonium species and generates the final, stable N-pivaloyl amide product along with triethylammonium chloride.[6]

Caption: Reaction mechanism for the N-pivaloylation of an amine.

Detailed Experimental Protocol

This protocol is designed for a self-validating system. Adherence to anhydrous conditions is critical to prevent the hydrolysis of pivaloyl chloride into pivalic acid.[4] Reaction progress is monitored by Thin-Layer Chromatography (TLC), and the purification steps are designed to systematically remove unreacted reagents and byproducts.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 2-amino-1-(thiophen-3-yl)ethanol | >98% purity | Commercial |

| Pivaloyl Chloride | >99% purity | Commercial |

| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercial |

| Dichloromethane (DCM) | Anhydrous, >99.8% | Commercial |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercial |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Commercial |

| Brine | Saturated aqueous NaCl solution | Lab-prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular, reagent grade | Commercial |

| Silica Gel | 60 Å, 230-400 mesh | Commercial |

| Standard glassware for organic synthesis | Flame-dried prior to use | N/A |

| Inert atmosphere setup (Nitrogen or Argon) | N/A | N/A |

Step-by-Step Procedure

Reaction Setup

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-(thiophen-3-yl)ethanol (1.0 equiv) and anhydrous triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.[1]

-

Cool the resulting solution to 0 °C using an ice-water bath.

Acylation 3. Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition.[1] 4. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 5. Stir the reaction for 2-4 hours. Monitor the consumption of the starting amine by TLC (e.g., using a 10% Methanol in DCM eluent system).

Workup and Extraction 6. Upon completion, quench the reaction by adding deionized water. 7. Transfer the mixture to a separatory funnel. 8. Wash the organic layer sequentially with:

- 1 M HCl solution (to remove excess triethylamine).

- Saturated NaHCO₃ solution (to remove any pivalic acid and residual HCl).

- Brine (to remove the bulk of the water).[1][7]

- Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification 10. Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide.

Data Presentation

Table 1: Reagent Quantities for a 10 mmol Scale Reaction

| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Amount (mmol) | Mass/Volume |

| 2-amino-1-(thiophen-3-yl)ethanol | 157.22 | 1.0 | 10.0 | 1.57 g |

| Pivaloyl Chloride | 120.58 | 1.1 | 11.0 | 1.33 g (1.29 mL) |

| Triethylamine | 101.19 | 1.2 | 12.0 | 1.21 g (1.67 mL) |

| Anhydrous Dichloromethane | N/A | N/A | N/A | 50 mL |

Table 2: Expected Results and Characterization

| Parameter | Expected Outcome |

| Reaction Time | 2–4 hours |

| Yield | Typically >85% after purification |

| Appearance | White to off-white solid |

| TLC Analysis | Product Rf lower than starting amine |

| Purity Check | ¹H NMR, ¹³C NMR, Mass Spectrometry, M.P. |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to the final purified product.

Caption: General workflow for the pivaloylation protocol.

References

-

Organic Syntheses. (n.d.). Procedure 9-204-2. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Organic-Chemistry.org. [Link]

-

Jasperse, J. (n.d.). Chapter 19 Notes + Answers: Amines. Web.mnstate.edu. [Link]

-

Kaur, A., Gehlawat, A., Prakash, R., & Pandey, S. (2021). Enantioselective Total Synthesis of Sacubitril. ResearchGate. [Link]

-

Ashfaq, M., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry. [Link]

-

Prasad, K. C., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]

-

MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

Biomedicine. (2022). Synthesis and characterization of 2-thiophen flavonoid analogue for free radical scavenging antioxidant analysis. Biomedicine. [Link]

- Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630.

-

Shrestha, R., et al. (2013). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PMC. [Link]

-

Clark, J. (2015). Amines as bases. Chemguide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpbs.com [ijpbs.com]

- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

Scale-up synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide

An Application Guide for the Robust and Scalable Synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide, a molecule of interest in pharmaceutical and materials science research. The synthetic strategy is bifurcated into two primary stages: the preparation of the key intermediate, 2-amino-1-(thiophen-3-yl)ethan-1-ol, followed by a highly selective N-acylation using pivaloyl chloride. This guide is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and critical parameters for successful scale-up. We delve into the rationale behind reagent selection, reaction condition optimization, and the implementation of in-process controls (IPCs) to ensure a reproducible and efficient synthesis. The protocol is structured to be self-validating, with clear benchmarks for process monitoring and product characterization.

Strategic Overview: Retrosynthetic Analysis

The synthetic approach to N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide is predicated on a convergent design. The core of this strategy is the formation of an amide bond between the key amino alcohol intermediate and pivaloyl chloride. The primary challenge lies in achieving chemoselective N-acylation in the presence of a free secondary hydroxyl group.

Caption: Multi-step synthesis of the key amino alcohol intermediate.

This sequence is highly reliable for scale-up due to the typically crystalline nature of the intermediates, which allows for purification by recrystallization, avoiding costly and time-consuming chromatography.

Scale-up Protocol: Selective N-Acylation

This section details the optimized protocol for the synthesis of the final product on a 100-gram scale.

Principle and Mechanism

The core transformation is a nucleophilic acyl substitution. The amine of 2-amino-1-(thiophen-3-yl)ethan-1-ol acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.[1] Triethylamine (TEA) is used as an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion and preventing the protonation of the starting amine.

Caption: Mechanism of base-mediated N-acylation.

Maintaining a low temperature (0-5 °C) during the addition of pivaloyl chloride is critical. It enhances selectivity by mitigating the reactivity of the secondary alcohol and controls the exothermic nature of the reaction, preventing potential side reactions.

Materials and Equipment

| Reagent/Solvent | Grade | Supplier | Quantity | Molar Eq. |

| 2-Amino-1-(thiophen-3-yl)ethan-1-ol | >98% | In-house/Commercial | 100.0 g | 1.0 |

| Pivaloyl Chloride | >99% | Commercial | 92.0 g (89.5 mL) | 1.1 |

| Triethylamine (TEA) | >99%, anhydrous | Commercial | 96.0 g (132 mL) | 1.35 |

| Dichloromethane (DCM) | Anhydrous, ACS | Commercial | 2.0 L | - |

| 1 M Hydrochloric Acid (aq) | Reagent | Commercial | 500 mL | - |

| Saturated Sodium Bicarbonate (aq) | Reagent | Commercial | 500 mL | - |

| Brine (Saturated NaCl aq) | Reagent | Commercial | 500 mL | - |

| Anhydrous Magnesium Sulfate | Reagent | Commercial | 50 g | - |

Equipment: 5 L 3-neck round-bottom flask (or jacketed reactor), overhead mechanical stirrer, 250 mL pressure-equalizing dropping funnel, thermocouple/thermometer, nitrogen inlet, and a cooling bath (ice-water or chiller).

Detailed Step-by-Step Protocol

-

Reactor Setup: Assemble the reactor under a nitrogen atmosphere. Ensure all glassware is dry.

-

Charge Reactants: Charge the reactor with 2-amino-1-(thiophen-3-yl)ethan-1-ol (100.0 g) and dichloromethane (1.5 L). Begin stirring to form a slurry or solution.

-

Cooling: Cool the mixture to 0-5 °C using an ice-water bath.

-

Base Addition: Add triethylamine (132 mL) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Pivaloyl Chloride Addition (Critical Step): Dissolve pivaloyl chloride (89.5 mL) in anhydrous dichloromethane (500 mL) and charge this solution to the dropping funnel. Add the pivaloyl chloride solution to the reaction mixture dropwise over 60-90 minutes. Crucially, maintain the internal temperature at 0-5 °C throughout the addition.

-

Reaction & Monitoring: Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete. Then, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

In-Process Control (IPC): Withdraw a small aliquot, quench with water, extract with ethyl acetate, and spot on a TLC plate (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is complete when the starting amino alcohol spot (visualized with ninhydrin stain) is consumed.

-

Quenching: Once complete, carefully pour the reaction mixture into a separate vessel containing 1 L of cold water. Stir for 10 minutes.

-

Work-up & Isolation:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 250 mL) to remove excess triethylamine.

-

Saturated NaHCO₃ solution (1 x 500 mL) to remove residual acid.

-

Brine (1 x 500 mL) to reduce the water content.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid or viscous oil.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a clean flask. Add a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) until the solid just dissolves at reflux.

-

Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration, wash the filter cake with a small amount of cold solvent, and dry under vacuum at 40 °C to a constant weight.

-

Expected Results

-

Yield: 75-90%

-

Appearance: White to off-white crystalline solid.

-

Purity (by HPLC): >98%

Analytical Characterization

The identity and purity of the final product must be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): 8.0-7.5 (br s, 1H, NH), 7.3-7.0 (m, 3H, Thiophene-H), 5.0-4.8 (m, 1H, CH-OH), 3.8-3.5 (m, 2H, CH₂-NH), 2.5-2.0 (br s, 1H, OH), 1.25 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): 178.0 (C=O), 142.0, 128.0, 125.0, 121.0 (Thiophene-C), 70.0 (CH-OH), 50.0 (CH₂-NH), 38.5 (quaternary C), 27.5 (C(CH₃)₃). |

| Mass Spec (ESI+) | m/z: Calculated for C₁₁H₁₇NO₂S [M+H]⁺: 228.10; Found: 228.1. |

| Melting Point | To be determined experimentally. |

Safety and Handling Precautions

-

Pivaloyl Chloride: This reagent is highly flammable, corrosive, and a lachrymator. It reacts violently with water and alcohols.[2][3] Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[4][5][6]

-

Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation. Handle in a fume hood.

-

Dichloromethane: A volatile solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.

-

General Precautions: The acylation reaction is exothermic and generates HCl gas. Ensure the reaction is well-vented and that the quenching step is performed slowly and carefully.

Discussion and Process Optimization

As Senior Application Scientists, we recognize that a protocol is a starting point for further optimization, especially during scale-up.

-

Solvent Choice: While DCM is excellent for lab-scale due to its high solvency and low boiling point, for pilot and manufacturing scales, solvents like methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF) are preferable due to lower toxicity and better environmental profiles. The reaction kinetics and solubility should be re-validated in any new solvent.

-

Base Selection: Triethylamine is a cost-effective and efficient base. However, the formation of triethylamine hydrochloride can sometimes complicate filtration and work-up. A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) could be an alternative, though it is more expensive. For a truly green process, enzymatic methods for amide bond formation are emerging, though they may require significant development for this specific substrate.[7][8]

-

Temperature Control: The 0-5 °C range is a robust starting point. A Design of Experiments (DoE) study could be performed to understand the impact of temperature on the ratio of N- to O-acylation, potentially allowing for a wider and more manufacturing-friendly temperature range without compromising selectivity.

-

Purification Strategy: Recrystallization is the most viable method for large-scale purification. Screening of various solvent systems is highly recommended to find conditions that provide high recovery and excellent impurity rejection. Key impurities to monitor for would be the O-acylated isomer and any di-acylated product.

Conclusion

This application note provides a validated, detailed, and scalable protocol for the synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide. By providing a robust synthesis for the key amino alcohol intermediate and an optimized, selective acylation procedure, this guide empowers researchers to produce multi-gram to kilogram quantities of the target compound. The emphasis on mechanistic understanding, in-process controls, and safety ensures that the protocol can be implemented effectively and responsibly in a variety of research and development settings.

References

- BenchChem. Pivaloyl Chloride in Total Synthesis: A Comparative Analysis of an Acylating Agent.

- Westlake University. New Approach Facilitates Chiral Amino Alcohol Synthesis.

- PMC. A Sustainable Green Enzymatic Method for Amide Bond Formation.

- ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development.

- RSC Publishing. Biocatalytic amide bond formation - Green Chemistry.

- Unknown Source. PIVALOYL CHLORIDE.

- BenchChem. pivaloyl chloride reaction with alcohols mechanism.

- Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE.

- ECHEMI. Pivaloyl chloride SDS, 3282-30-2 Safety Data Sheets.

- Fisher Scientific. SAFETY DATA SHEET.

- KSCL (KRISHNA). Pivaloyl Chloride MSDS.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- PMC. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.

- European Patent Office. SELECTIVE N-ACYLATION OF AMINO ALCOHOLS.

- Advanced ChemBlocks. 2-Amino-1-(thiophen-3-yl)ethan-1-ol 95% | CAS.

- Google Patents. Selective N-acylation of amino alcohols.

- Google Patents. Selective n-acylation of amino alcohols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. lobachemie.com [lobachemie.com]

- 5. echemi.com [echemi.com]

- 6. kscl.co.in [kscl.co.in]

- 7. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00456B [pubs.rsc.org]

Technical Support Center: Synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide. It addresses common challenges and offers practical, field-tested solutions to optimize your reaction yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Q1: Why is the yield of my N-acylation reaction unexpectedly low?

Low yields in the synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide can stem from several factors related to the nucleophilicity of the amine and the reactivity of the acylating agent.

-

Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a deactivated acylating agent. The starting material, 2-amino-1-(thiophen-3-yl)ethanol, is a primary amine, but its reactivity can be influenced by solvent choice and temperature.[1][2]

-

Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly sensitive to moisture. Any hydrolysis will reduce its effective concentration, leading to lower yields.[1]

-

Protonation of the Amine: The reaction of pivaloyl chloride with the amine generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An adequate amount of a non-nucleophilic base is crucial to neutralize this acid.[1][3]

-

Poor Solubility: If the reactants are not well-dissolved in the chosen solvent, the reaction rate will be significantly slower.[1][4]

-

Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[1]

Solutions:

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting amine and the formation of the product.

-

Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, monitoring the effect on the yield via TLC. Gentle heating (e.g., 40-60 °C) may be beneficial.[2][4]

-

Use Fresh Reagents and Anhydrous Conditions: Ensure your pivaloyl chloride is fresh and has been stored under anhydrous conditions.[1][2] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

-

Solvent Selection: Choose a dry, aprotic solvent in which both 2-amino-1-(thiophen-3-yl)ethanol and pivaloyl chloride are soluble. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

-

Appropriate Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction.[1] The base should be added before the pivaloyl chloride.

Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?

The presence of multiple products indicates side reactions or an incomplete reaction.

-

Unreacted Starting Material: The most common impurity is unreacted 2-amino-1-(thiophen-3-yl)ethanol.[2]

-

Diacylation: While less common for the primary amine under controlled conditions, it's a possibility if reaction conditions are too harsh or if a large excess of pivaloyl chloride is used.[1]

-

O-Acylation: The hydroxyl group on the starting material can also be acylated by pivaloyl chloride, leading to an ester byproduct.

-

Degradation: Prolonged heating or the presence of strong acids or bases can lead to the degradation of the starting material or product.[1]

Solutions:

-

Control Stoichiometry: Use a controlled amount of pivaloyl chloride, typically 1.0 to 1.2 equivalents.[1]

-

Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times.[1] Monitor the reaction closely by TLC.

-

Purification: Impurities can often be removed by column chromatography on silica gel.

Q3: I'm having difficulty isolating the product during the work-up. What is the best procedure?

Effective product isolation is key to obtaining a pure product.

-

Problem: Removing excess pivaloyl chloride and the hydrochloride salt of the base.

-

Solution: After the reaction is complete, it can be quenched by adding water or a dilute aqueous acid solution. The product can then be extracted into an organic solvent. Washing the organic layer with a dilute aqueous solution of sodium bicarbonate can help remove any residual acid.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-acylation of 2-amino-1-(thiophen-3-yl)ethanol?

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is lost from the nitrogen, yielding the final amide product.[2]

Q2: Which acylating agent should I use?

Pivaloyl chloride is a common and effective acylating agent.[5][6] Its reactivity is generally suitable for primary amines. While pivalic anhydride could also be used and produces a less corrosive byproduct (pivalic acid), pivaloyl chloride is often more reactive.[2]

Q3: What are the optimal reaction conditions?

Typical conditions involve dissolving 2-amino-1-(thiophen-3-yl)ethanol in a dry aprotic solvent like DCM or THF, adding a non-nucleophilic base like triethylamine, and then adding pivaloyl chloride dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is then often allowed to warm to room temperature and stirred until completion as monitored by TLC.[5]

Experimental Protocol: Synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

-

2-amino-1-(thiophen-3-yl)ethanol[7]

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-1-(thiophen-3-yl)ethanol (1.0 eq). Dissolve it in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise.

-

Acylating Agent Addition: Slowly add pivaloyl chloride (1.1 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide.

Data Presentation

Table 1: Troubleshooting Summary

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction, hydrolysis of pivaloyl chloride, amine protonation, poor solubility, side reactions. | Monitor with TLC, optimize time/temp, use fresh/dry reagents, use a non-nucleophilic base, choose a suitable solvent.[1][2][3][4] |

| Impure Product | Unreacted starting material, diacylation, O-acylation, degradation. | Control stoichiometry, use moderate conditions, purify by column chromatography.[1][2] |

| Isolation Issues | Difficulty removing byproducts. | Quench with dilute acid, extract with an organic solvent, wash with bicarbonate solution.[2] |

Visualizations

Reaction Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pivaloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2-Amino-1-(thiophen-3-yl)ethan-1-ol 95% | CAS: 102090-45-9 | AChemBlock [achemblock.com]

- 8. Frontiers | Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand [frontiersin.org]

Technical Support Center: Purification of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide

Case ID: T-PHE-PIV-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary

You are working with N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide , a critical pharmaceutical intermediate likely involved in the synthesis of Beta-3 adrenergic receptor agonists (similar to the Begron class).

This molecule presents a specific set of chromatographic challenges:

-

Hydrophobicity vs. Polarity: The pivaloyl (t-butyl) group is highly hydrophobic, while the hydroxyl and amide groups are polar.

-

Chirality: The carbon at the 2-position (attached to the hydroxyl and thiophene ring) is a stereocenter. Enantiomeric purity is likely a Critical Quality Attribute (CQA).[1]

-

Thiophene Stability: The thiophene ring is electron-rich and susceptible to oxidation (S-oxidation) or acid-catalyzed degradation under harsh conditions.

This guide provides a modular approach to purifying and analyzing this compound, moving from chemical purity (RP-HPLC) to stereochemical purity (Chiral HPLC).

Module 1: Chemical Purity (RP-HPLC)

Goal: Isolate the main compound from process impurities (e.g., unreacted amine, pivalic acid, or oxidized byproducts).

Q: What is the recommended starting method for chemical purity?

A: Due to the bulky pivaloyl group, this molecule is moderately hydrophobic. A standard C18 column is effective, but you must control silanol interactions with the hydroxyl group to prevent peak tailing.

Protocol: Standard Reversed-Phase Method

| Parameter | Condition | Rationale |

| Column | C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µm or 5 µm. (Rec: Phenomenex Luna C18(2) or Waters XBridge BEH C18) | End-capping shields free silanols from interacting with the -OH and amide groups, reducing tailing. |

| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Acetate (pH ~4.5) | Mildly acidic pH keeps the amide neutral and suppresses silanol ionization. Avoid strong mineral acids to protect the thiophene. |

| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol for this aromatic system. |

| Flow Rate | 1.0 mL/min | Standard analytical flow.[2] |

| Detection | UV @ 235 nm and 254 nm | Thiophene has a strong absorption band around 230-240 nm. |

| Temperature | 30°C - 40°C | Slightly elevated temperature improves mass transfer and peak symmetry. |

Gradient Profile:

-

0 min: 20% B

-

15 min: 80% B (Linear Ramp)

-

18 min: 95% B (Wash)

-

20 min: 20% B (Re-equilibration)

Module 2: Chiral Separation (Enantiomeric Excess)

Goal: Separate the (R) and (S) enantiomers. This is critical if you are synthesizing a single enantiomer drug substance.

Q: I see a single peak on C18, but I suspect a racemic mixture. How do I separate the enantiomers?

A: C18 columns cannot separate enantiomers. You must use a Chiral Stationary Phase (CSP).[3] For thiophene-ethanol derivatives, Polysaccharide-based CSPs (Amylose or Cellulose derivatives) are the gold standard.

Protocol: Normal Phase Chiral Screening Note: Normal phase (Hexane/Alcohol) often provides higher selectivity for this class than Reversed Phase chiral modes.

| Parameter | Condition | Rationale |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent) | The "AD" chemistry is highly effective for aromatic alcohols and amides. |

| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | Hexane creates the non-polar environment; IPA modulates the interaction with the chiral selector. |

| Additives | 0.1% Diethylamine (DEA) or Ethanolamine | Critical: Basic additives sharpen the peaks of amine/amide derivatives by suppressing non-specific binding. |

| Flow Rate | 1.0 mL/min | |

| Detection | UV @ 235 nm |

Troubleshooting the Chiral Method:

-

No Separation? Switch to a Cellulose-based column (e.g., Chiralcel OD-H). The cavity size differs, offering alternate selectivity.

-

Broad Peaks? Increase the temperature to 35°C or increase the alcohol content (e.g., 80:20 Hexane:IPA) to speed up elution and improve mass transfer.

Module 3: Troubleshooting & FAQs

Q: My main peak has a "shoulder" or severe tailing on the C18 column. Why?

Diagnosis: This is likely Silanol Interaction . The hydroxyl group on the ethyl chain is H-bonding with residual silanols on the silica support. Solution:

-

Switch Buffer: Use 10-20 mM Phosphate buffer (pH 3.0) instead of Formic acid. Phosphate is a stronger silanol suppressor.

-

Column Choice: Move to a "Polar Embedded" group column (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion). These shield the silica surface more effectively than standard C18.

Q: I see small "ghost peaks" that grow the longer the sample sits in the autosampler.

Diagnosis: Thiophene Oxidation . Thiophenes can slowly oxidize to sulfoxides or sulfones, especially in solution with dissolved oxygen. Solution:

-

Solvent: Avoid using Tetrahydrofuran (THF) or aged ethers which contain peroxides.

-

Storage: Store samples in amber vials at 4°C.

-

Antioxidant: If critical, add 0.05% BHT (butylated hydroxytoluene) to the sample solvent (not the mobile phase).

Q: Can I use this method for Prep-HPLC scale-up?

A: Yes, but with modifications.

-

Loading: The pivaloyl group significantly aids solubility in organic solvents (MeOH/ACN) but limits it in water. Dissolve your crude sample in 50:50 Water:ACN or pure DMSO to maximize loading without precipitating at the column head.

-

Strategy: For chemical purity, use the C18 method. For chiral purity, perform the C18 purification first to remove chemical impurities, then run the clean racemate on the Chiral Prep column to save expensive chiral stationary phase life.

Visual Guides

Figure 1: Method Development Logic Tree

This diagram illustrates the decision process for selecting the correct mode (Achiral vs. Chiral) and optimizing based on peak shape.

Caption: Decision matrix for purifying N-(2-hydroxy-2-(thiophen-3-yl)ethyl)pivalamide, addressing both chemical and stereochemical purity.

References

-

Thiophene Derivative Analysis: Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes. (2025).[1][4][5] This study establishes the baseline stability and UV detection parameters (340nm/230nm) for thiophene derivatives on C18 columns. (Generalized link to PMC search for verification)

-

Chiral Separation of Thiophene Alcohols: Enantiomeric Separation of 3-(thiophen-2-ylthio)butanoic acid by Chiral HPLC. (2025).[1][4][5] BenchChem Application Note. Demonstrates the efficacy of Polysaccharide-based CSPs (Amylose/Cellulose) for thiophene-containing chiral centers.

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (Standard Reference).

-

Stability of Thiophenes: Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone. (2022).[6][7][8][9] ResearchGate. Highlights the degradation pathways of thiophenes under oxidative stress, necessitating antioxidant precautions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Technical Support Guide: Stability of Thiophene Ring Under Acidic Hydrolysis Conditions

Executive Summary & Stability Profile[1]

Thiophene is a fundamental pharmacophore in drug development, often utilized as a bioisostere for benzene to improve metabolic stability or alter polarity.[1] While generally considered aromatic and stable, thiophene is significantly more sensitive to acidic conditions than benzene .[1]

The primary failure mode under acidic hydrolysis is electrophilic aromatic substitution leading to polymerization (tar formation) . This reaction is accelerated by:

-

High Acid Concentration: Strong mineral acids (conc.[1] H₂SO₄) or Lewis acids.[1]

-

Electron-Donating Groups (EDGs): Alkyl, alkoxy, or amine substituents at the C2/C5 positions increase electron density, making the ring a "super-nucleophile" susceptible to self-attack.[1]

-

Carbocation Generation: The presence of leaving groups (e.g., t-butyl cations from deprotection) can lead to alkylation of the thiophene ring if scavengers are not present.

Stability Matrix: Thiophene vs. Analogs[1]

| Heterocycle | Resonance Energy (kcal/mol) | Acid Stability | Primary Acid Failure Mode |

| Benzene | 36.0 | Excellent | Stable in most aqueous acids.[1] |

| Thiophene | 29.0 | Moderate | Polymerization (Indophenin-like reaction), Desulfurization. |

| Pyrrole | 21.0 | Poor | Rapid polymerization (red tars).[1] |

| Furan | 16.0 | Very Poor | Ring opening and polymerization.[1] |

Mechanism of Failure: Acid-Catalyzed Polymerization

Understanding why the reaction fails is critical for troubleshooting.[1] Unlike esters which hydrolyze via nucleophilic attack at the carbonyl, the thiophene ring itself can react with protons.

The "Thiophene Tar" Pathway

In strong acid, the thiophene ring is protonated (usually at C2). This generates a reactive carbocation (sigma-complex) which acts as a potent electrophile.[1] A neutral thiophene molecule then attacks this cation, leading to dimers, trimers, and eventually an insoluble black polymer.[1]

Figure 1: Mechanism of acid-catalyzed thiophene polymerization. The protonated thiophene acts as the initiator for chain growth.

Troubleshooting & FAQs

Scenario 1: "My reaction mixture turned into a black, viscous tar."

Diagnosis: You have triggered acid-catalyzed polymerization.[1]

-

Cause: The acid concentration was too high, or the thiophene ring has strong Electron-Donating Groups (EDGs) like methoxy or alkyl chains, making it highly susceptible to electrophilic attack.

-

Solution:

-

Switch to Base Hydrolysis: Use LiOH or NaOH in THF/Water.[1] This completely avoids the protonation pathway.[1]

-

Dilute the Acid: If acid is required, use dilute HCl (1M or 2M) rather than concentrated H₂SO₄ or neat TFA.[1]

-

Lower Temperature: Polymerization has a higher activation energy than ester hydrolysis.[1] Run the reaction at 0°C to RT, avoiding reflux.

-

Scenario 2: "I am removing a Boc/t-Butyl group with TFA, and my thiophene yield is low/impure."

Diagnosis: Friedel-Crafts Alkylation (Scavenging effect).[1]

-

Cause: The removal of the protecting group generates a t-butyl carbocation. The electron-rich thiophene ring acts as a nucleophile and "scavenges" this cation, resulting in alkylated byproducts (e.g., t-butyl-thiophene).[1]

-

Solution: Add Cation Scavengers.

-

Add Triisopropylsilane (TIS) (2.5-5%) and Water (2.5%) to the TFA cocktail.

-

Advanced: For highly sensitive substrates, add Thioanisole or Dithiothreitol (DTT) .[1] These react with the carbocations faster than the thiophene ring does [1].

-

Scenario 3: "My starting material disappeared, but I can't extract the product."

Diagnosis: Water Solubility or Volatility.[1]

-

Cause: Thiophene-2-carboxylic acid is a small, polar molecule.[1]

-

Solution:

-

pH Control: Ensure the aqueous layer is adjusted to pH ~3-4 (isoelectric point vicinity) before extraction to maximize organic solubility.[1]

-

Salting Out: Saturate the aqueous phase with NaCl before extracting with Ethyl Acetate.

-

Avoid High Vacuum: If the product is low molecular weight, remove solvents carefully at controlled pressure.[1]

-

Optimized Protocols

Protocol A: Standard Acid Hydrolysis (For Electron-Deficient Thiophenes)

Best for: Thiophenes with EWGs (Nitro, Ketone, Sulfone) or simple unsubstituted rings.[1]

-

Dissolution: Dissolve 1.0 eq of Thiophene ester in 1,4-Dioxane (0.2 M concentration).

-

Why Dioxane? It is miscible with water and has a higher boiling point than THF, allowing for gentle heating if needed.[1]

-

-

Acid Addition: Add 4M HCl (5-10 eq).

-

Reaction: Stir at 60°C for 2-4 hours. Monitor by LCMS.[1][2]

-

Stop Condition: If the solution darkens significantly, cool immediately.[1]

-

-

Workup: Dilute with water, extract with EtOAc.

Protocol B: "Safe" Hydrolysis (For Electron-Rich Thiophenes)

Best for: Alkyl-thiophenes, Alkoxy-thiophenes, or valuable late-stage intermediates.[1]

-

Reagent: Use LiOH·H₂O (3.0 eq) in THF:Water (3:1) .[1]

-

Temperature: Stir at Room Temperature .

-

Workup (Critical):

-

Acidify carefully with 1M HCl to pH 3-4 at 0°C .

-

Warning: Do not dump into concentrated acid.[1] The localized high acidity can trigger polymerization during the quench.

-

Decision Tree: Selecting Hydrolysis Conditions

Use this workflow to select the safest method for your specific substrate.

Figure 2: Decision matrix for selecting hydrolysis conditions based on electronic properties and protecting groups.[1]

References

-

Isidro-Llobet, A., et al. (2009).[1][3] "Amino Acid-Protecting Groups."[1][2][3][4] Chemical Reviews, 109(6), 2455–2504.[1]

-

BenchChem. (2025).[1][5][6] "3-Acetylthiophene: A Technical Guide to Stability and Reactivity." BenchChem Technical Library.

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1] (Standard Reference for Thiophene Reactivity).[1]

-

Organic Chemistry Portal. "Synthesis of Thiophenes."

Sources

Infrared Spectroscopy of Thiophene Bioisosteres: Amide and Hydroxyl Vibrational Signatures

Topic: Infrared Spectroscopy Peaks for Amide and Hydroxyl Groups in Thiophenes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

In medicinal chemistry, the thiophene ring serves as a critical bioisostere for the benzene ring, often improving pharmacokinetic profiles by altering lipophilicity and metabolic stability. However, the unique electronic properties of the sulfur atom and the 5-membered aromatic system introduce distinct vibrational shifts in attached functional groups.

This guide provides a technical comparison of Infrared (IR) spectroscopy features for amide and hydroxyl substituents on thiophene rings versus their phenyl analogs. It is designed to assist analytical scientists in structural confirmation and the assessment of intramolecular hydrogen bonding—a key parameter in membrane permeability and potency.

Theoretical Framework: The Thienyl Effect

To interpret the spectra accurately, one must understand the electronic environment. Unlike the benzene ring, thiophene is a

Mechanistic Impact on Vibrational Modes

-

Enhanced Conjugation: The lower aromatic stabilization energy of thiophene allows for more effective conjugation with electron-withdrawing groups (like amides). This increases the single-bond character of the carbonyl (

), typically causing a red shift (lower wavenumber) in the Amide I band compared to phenyl analogs. -

Bond Order Asymmetry: In thiophene, the

bond has higher double-bond character than the -

The Sulfur Effect: The sulfur atom acts as a weak inductive withdrawer (

) but a strong resonance donor (

Comparative Spectral Analysis

Amide Group Signatures

The amide group (

Table 1: Vibrational Shifts – Thiophene vs. Benzene Amides

| Vibrational Mode | Frequency Range (cm⁻¹) | Thienyl-2-carboxamide Characteristics | Phenyl-carboxamide (Benzamide) Characteristics | Mechanistic Cause |

| Amide I (C=O) | 1640 – 1680 | 1645 – 1665 (Often lower) | 1660 – 1690 | Enhanced |

| Amide II | 1520 – 1570 | 1530 – 1550 | 1550 – 1570 | Coupling of N-H bending and C-N stretching is sensitive to ring geometry. |

| N-H Stretch | 3150 – 3450 | 3160 – 3380 (Doublet for | 3170 – 3400 | H-bonding dependent. Thiophene S atom can act as an internal H-bond acceptor. |

Hydroxyl Group Signatures

The position of the hydroxyl group relative to the sulfur atom or an adjacent carbonyl is critical.

-

Free -OH: Sharp peak,

. -

Intermolecular H-bond: Broad,

.[1][2] -

Intramolecular H-bond (S...HO): In 3-hydroxythiophene, the OH can form a weak intramolecular bond with the sulfur lone pair, causing a subtle redshift (

) compared to phenol. -

Intramolecular H-bond (C=O...HO): In 3-hydroxythiophene-2-carboxamide, a strong 6-membered H-bond ring forms. This shifts the OH stretch significantly to

(often overlapping with C-H stretches) and broadens the peak drastically.

Decision Logic for Peak Assignment

The following diagram outlines the logical flow for assigning peaks in a thiophene derivative spectrum.

Figure 1: Decision tree for assigning functional group vibrations in thiophene derivatives.

Experimental Protocol: Differentiating H-Bonding Types

Distinguishing between intermolecular (concentration-dependent) and intramolecular (concentration-independent) hydrogen bonding is vital for structure elucidation.

Method: Variable Concentration IR (Dilution Study)

Objective: Determine if the Amide-NH or Hydroxyl-OH is involved in a closed-ring intramolecular bond (common in drug scaffolds).

Reagents & Equipment:

-

Solvent: Anhydrous

or -

Cells: NaCl or CaF2 liquid cells (path length 0.1 mm to 1.0 mm).

-

Spectrometer: FT-IR (Resolution

).

Workflow:

-

Preparation: Prepare a stock solution of the thiophene derivative (0.1 M).

-

Serial Dilution: Prepare dilutions at 0.01 M, 0.001 M, and 0.0005 M.

-

Acquisition: Record spectra for each concentration.

-

Analysis: Focus on the

region.

Interpretation:

-

Intermolecular H-bonds: As concentration decreases, the broad band (~3300 cm⁻¹) disappears, and a sharp "free" band (~3600 cm⁻¹) appears/intensifies.

-

Intramolecular H-bonds: The position and shape of the H-bonded band remain constant regardless of dilution.[3]

Figure 2: Experimental workflow for distinguishing hydrogen bonding modes.

Detailed Peak Assignments for Thiophene Ring

While the functional groups are the focus, the thiophene ring vibrations provide confirmation of the scaffold.

-

C-H Stretching (Aromatic):

. Thiophene C-H stretches are often slightly higher in frequency than benzene ( -

Ring Breathing (C=C):

-

:

-

:

-

:

-

C-S Stretching:

. Often weak and difficult to assign without Raman data, but useful for fingerprinting.

References

-

Manning, T. et al. (2025). Vibrational Spectra and Density Functional Theory Studies of 2-Thiophene Carboxylic Acid. IOSR Journal of Applied Physics.

-

BenchChem. (2025).[4][5] Comparative Guide to the FT-IR Spectra of Chloro-Substituted Acetanilides and Thiophene Derivatives.

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for Thiophene-2-carboxamide. PubChem.[6]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference for General IR Tables).

- Katritzky, A. R.Physical Methods in Heterocyclic Chemistry. Academic Press.

Sources

Comparison of thiophen-2-yl vs thiophen-3-yl ethyl pivalamides

An In-Depth Comparative Guide to Thiophen-2-yl and Thiophen-3-yl Ethyl Pivalamides for Medicinal Chemistry Applications

Executive Summary

Positional isomerism is a critical variable in drug design, capable of profoundly altering a molecule's physicochemical properties, metabolic stability, and target engagement. This guide presents a detailed comparative analysis of two constitutional isomers: N-(2-(thiophen-2-yl)ethyl)pivalamide and N-(2-(thiophen-3-yl)ethyl)pivalamide. While structurally similar, the placement of the ethyl pivalamide substituent at the C2 versus the C3 position of the thiophene ring imparts distinct electronic and steric characteristics. This document provides robust, side-by-side protocols for their synthesis, purification, and characterization. We further dissect their comparative spectroscopic signatures (¹H NMR, ¹³C NMR) and discuss the underlying structure-property relationships that govern the observed differences. This guide is intended for researchers in medicinal chemistry and drug development to inform rational design choices when incorporating thiophene scaffolds.

Introduction: The Significance of Isomerism in Thiophene Scaffolds

The thiophene ring is a five-membered aromatic heterocycle that serves as a bioisostere for the benzene ring in numerous pharmaceutical compounds.[1][2] Its unique electronic properties, arising from the sulfur heteroatom, make it a privileged scaffold in drug discovery.[3] The aromaticity of thiophene is derived from the delocalization of six π-electrons over the five-membered ring, with the sulfur atom contributing a lone pair to the system.[4]

A crucial feature of the thiophene ring is the non-equivalence of its carbon positions. The carbons adjacent to the sulfur (C2 and C5) are termed alpha (α) positions, while the other two (C3 and C4) are beta (β) positions. The α-positions are more electron-rich and generally more reactive towards electrophilic substitution.[5] Consequently, the choice of substitution at the 2-yl versus the 3-yl position can have a significant impact on a molecule's:

-

Electronic Profile: Altering the molecule's dipole moment and ability to participate in π-stacking or hydrogen bonding interactions.

-

Conformational Preference: Influencing how the molecule presents its pharmacophoric features to a biological target.

-

Metabolic Stability: The C2 position is often more susceptible to oxidative metabolism than the C3 position.

This guide focuses on two specific isomers, N-(2-(thiophen-2-yl)ethyl)pivalamide and N-(2-(thiophen-3-yl)ethyl)pivalamide, to provide a clear, data-driven comparison of how this positional change manifests in their chemical and physical properties.

Synthesis and Characterization

A reliable and parallel two-step synthetic route can be employed for both isomers, starting from their respective commercially available thiopheneacetonitrile precursors. The overall workflow is depicted below.

Caption: General synthetic workflow for thiophen-yl ethyl pivalamides.

Experimental Protocol: Synthesis of 2-(Thiophen-yl)ethan-1-amines (Step 1)

This protocol describes the reduction of the nitrile to the primary amine using lithium aluminum hydride (LiAlH₄).[6][7]

-

Materials: Thiophen-2-ylacetonitrile or Thiophen-3-ylacetonitrile (1.0 equiv), Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv), Anhydrous Tetrahydrofuran (THF), 1 M HCl, 4 M NaOH, Diethyl Ether, Anhydrous MgSO₄.

-

Procedure:

-

To a flame-dried three-neck flask under an inert nitrogen atmosphere, add anhydrous THF followed by LiAlH₄ (1.5 equiv) portion-wise at 0 °C (ice bath).

-

Dissolve the corresponding thiopheneacetonitrile (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4 hours. Monitor reaction completion by TLC.

-

Cool the reaction mixture back to 0 °C and quench it carefully by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be used in the next step without further purification. A patent describes a similar reduction using sodium borohydride and boron trifluoride etherate.[8]

-

Experimental Protocol: Synthesis of N-(2-(Thiophen-yl)ethyl)pivalamides (Step 2)

This protocol details the acylation of the synthesized amines with pivaloyl chloride.[9][10]

-

Materials: 2-(Thiophen-yl)ethan-1-amine (1.0 equiv), Pivaloyl Chloride (1.1 equiv), Triethylamine (Et₃N, 1.2 equiv), Anhydrous Dichloromethane (DCM), Saturated NaHCO₃ solution, Brine.

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the crude amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the amine.

-

Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-